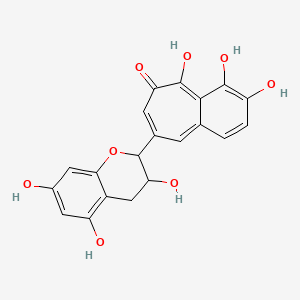
Categallin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Categallin is a useful research compound. Its molecular formula is C20H16O8 and its molecular weight is 384.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Categallin exhibits significant potential in pharmacology, particularly due to its bioactive properties. Research has identified several key areas where this compound can be applied:
- Antioxidant Activity : this compound is known for its ability to scavenge free radicals, which can prevent oxidative stress-related diseases. Studies have shown that it effectively reduces oxidative damage in cellular models, making it a candidate for developing antioxidant therapies .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus suggests potential applications in treating infections .
- Anti-inflammatory Effects : this compound has been observed to modulate inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines .
Table 1: Summary of Pharmacological Applications of this compound
Biotechnological Applications
In biotechnology, this compound's unique properties make it suitable for various applications:
- Food Preservation : Due to its antimicrobial properties, this compound can be utilized as a natural preservative in food products. Its ability to inhibit microbial growth extends the shelf life of perishable items without relying on synthetic additives .
- Cosmetic Formulations : The antioxidant and anti-inflammatory properties of this compound make it an attractive ingredient in cosmetic formulations aimed at reducing skin aging and inflammation. It is being explored for use in creams and serums designed to improve skin health .
Table 2: Biotechnological Applications of this compound
| Application | Description | Reference |
|---|---|---|
| Food Preservation | Natural preservative; inhibits microbial growth | |
| Cosmetic Formulations | Ingredient for anti-aging and anti-inflammatory products |
Case Studies
Several case studies have highlighted the practical applications of this compound across different fields:
-
Case Study 1: Antioxidant Efficacy
A study conducted on human cell lines demonstrated that this compound significantly reduced markers of oxidative stress compared to control groups. This suggests its potential use in developing supplements aimed at enhancing cellular health . -
Case Study 2: Antimicrobial Testing
In a laboratory setting, this compound was tested against various bacterial strains. Results showed a notable reduction in bacterial colonies, indicating its effectiveness as an antimicrobial agent suitable for food and pharmaceutical industries .
Propriétés
Numéro CAS |
18539-40-7 |
|---|---|
Formule moléculaire |
C20H16O8 |
Poids moléculaire |
384.34 |
Nom IUPAC |
3,4,5-trihydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one |
InChI |
InChI=1S/C20H16O8/c21-10-5-13(23)11-7-15(25)20(28-16(11)6-10)9-3-8-1-2-12(22)18(26)17(8)19(27)14(24)4-9/h1-6,15,20-23,25-26H,7H2,(H,24,27) |
Clé InChI |
OMFVTFWANBUKFD-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=CC(=C4O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















